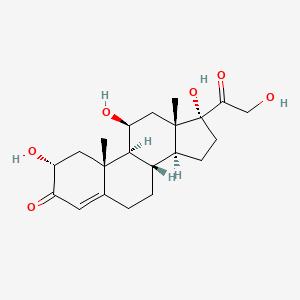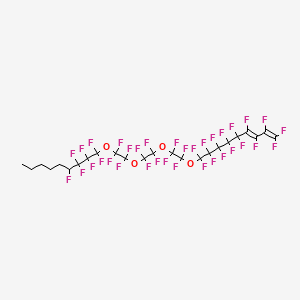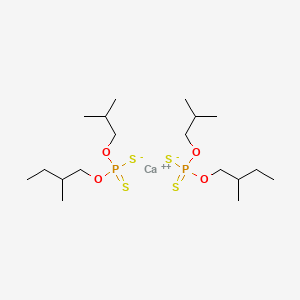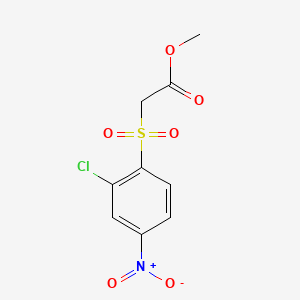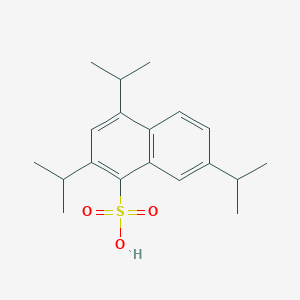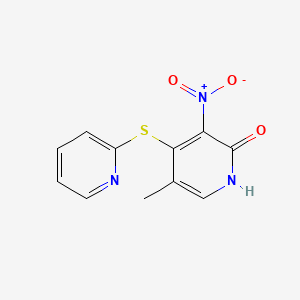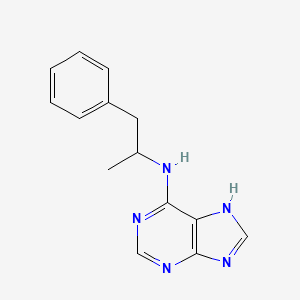
Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine is a dinucleotide composed of cytidine, adenosine, and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis. It plays a crucial role in various biological processes, including cellular signaling and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotides using phosphoramidite chemistry. This method allows for the precise control of the sequence and length of the oligonucleotide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through automated solid-phase synthesis. This method involves the sequential addition of nucleotides to a growing chain anchored to a solid support. The process is highly efficient and can produce large quantities of the compound with high purity. Post-synthesis, the compound is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or hydrogen peroxide in an aqueous solution.
Reduction: Sodium borohydride in an alcohol or aqueous solution.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while reduction can result in the formation of reduced nucleotides.
Aplicaciones Científicas De Investigación
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine has numerous applications in scientific research:
Chemistry: It is used in the study of nucleotide interactions and the synthesis of nucleic acid analogs.
Biology: The compound is essential in understanding RNA and DNA synthesis, as well as in the study of cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of viral infections and genetic disorders.
Industry: The compound is used in the development of diagnostic tools and biotechnological applications.
Mecanismo De Acción
The mechanism of action of Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The compound interacts with various molecular targets, including enzymes involved in nucleic acid synthesis and repair. These interactions can modulate cellular processes such as gene expression and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Cytidylyl-(5’->3’)-uridine
- Cytidylyl-(5’->3’)-cytidine
- Cytidylyl-(5’->3’)-inosinic acid
Uniqueness
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its ability to form stable phosphodiester bonds and participate in various biological processes makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
2760-27-2 |
|---|---|
Fórmula molecular |
C29H37N13O17P2 |
Peso molecular |
901.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O17P2/c30-13-1-2-40(29(48)39-13)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)42-9-38-15-23(32)34-7-36-25(15)42)5-54-61(51,52)58-20-10(3-43)55-27(18(20)46)41-8-37-14-22(31)33-6-35-24(14)41/h1-2,6-12,16-21,26-28,43-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,39,48)(H2,31,33,35)(H2,32,34,36)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |
Clave InChI |
KRKSSBZCVSQPAA-LFTIVBHHSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



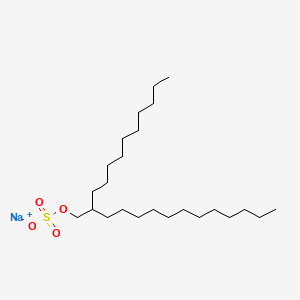
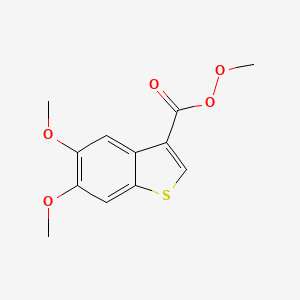
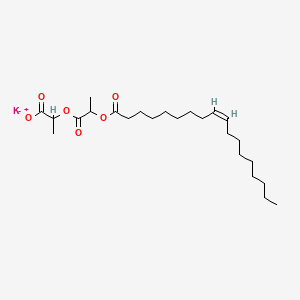
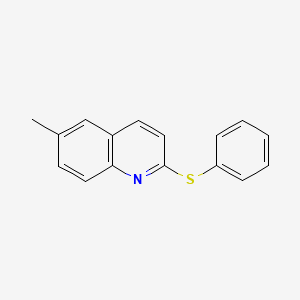
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
